SMR000153186

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

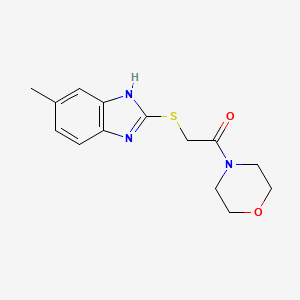

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is a complex organic compound that features a benzimidazole core, a thioether linkage, and a morpholino group

Aplicaciones Científicas De Investigación

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Biological Studies: The compound can be used to study the biological activity of benzimidazole derivatives, including their antimicrobial and anticancer properties.

Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Mecanismo De Acción

Target of Action

SMR000153186, also known as 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone, primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are essential secondary messengers in many biological processes.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the degradation of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these secondary messengers, which can include processes such as bronchodilation and anti-inflammatory effects .

Result of Action

The result of this compound’s action is a combination of bronchodilator and non-steroidal anti-inflammatory effects . This means it can help to widen the airways (bronchodilation), making it easier to breathe, and reduce inflammation without the use of steroids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone typically involves multiple steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Thioether Formation:

Morpholino Group Addition: The final step involves the reaction of the thioether intermediate with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium on carbon

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dihydrobenzimidazole derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Comparación Con Compuestos Similares

Similar Compounds

- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole

- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

Uniqueness

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is unique due to its combination of a benzimidazole core, thioether linkage, and morpholino group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Actividad Biológica

The compound 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is a derivative of benzoimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Key Properties

- Molecular Formula : C₁₄H₁₅N₃OS

- Molecular Weight : 273.35 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of compounds similar to 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone. For instance, derivatives of benzoimidazole have shown effectiveness against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone | P. aeruginosa | 15 µg/mL |

| Similar derivatives | S. aureus | 10 µg/mL |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although further studies are needed to elucidate the exact pathways involved.

Anticancer Activity

The potential anticancer properties of benzoimidazole derivatives have been widely researched, particularly their role as inhibitors of heat shock protein 90 (HSP90), which is crucial in cancer cell proliferation and survival.

In a study evaluating the efficacy of various benzoimidazole derivatives, it was found that:

- Compound 6a (a related structure) exhibited a 15-fold increase in activity against cancer cell lines compared to controls, indicating that similar compounds may also enhance anticancer activity through modulation of HSP90.

Case Studies

- Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several synthesized benzoimidazole derivatives, including the target compound. Results indicated significant inhibition against multiple strains, suggesting broad-spectrum activity.

- Case Study on Anticancer Mechanisms :

- Research involving cell line assays demonstrated that compounds with similar structures induced apoptosis in cancer cells through caspase activation and mitochondrial dysfunction.

Propiedades

IUPAC Name |

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-10-2-3-11-12(8-10)16-14(15-11)20-9-13(18)17-4-6-19-7-5-17/h2-3,8H,4-7,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCFJLHOZBVCHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.